molecular formula C26H42O4 B13414862 Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester

Cat. No.: B13414862
M. Wt: 418.6 g/mol
InChI Key: WSWDNKINQWKQGR-UHFFFAOYSA-N
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Description

2-Palmitoyl-1,3-benzylidineglycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a palmitoyl group attached to a glycerol backbone, with benzylidine groups at the 1 and 3 positions. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Palmitoyl-1,3-benzylidineglycerol typically involves the esterification of glycerol with palmitic acid, followed by the introduction of benzylidine groups. One common method involves the use of lipase-catalyzed reactions to achieve regioselective esterification. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-Palmitoyl-1,3-benzylidineglycerol may involve large-scale esterification processes using biocatalysts or chemical catalysts. The use of immobilized lipases on various supports, such as magnetized multiwalled carbon nanotubes, has been explored to enhance the efficiency and reusability of the catalysts . These methods allow for the production of the compound in significant quantities while maintaining high specificity and activity.

Chemical Reactions Analysis

Types of Reactions

2-Palmitoyl-1,3-benzylidineglycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzylidine groups to benzyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzylidine groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can result in a variety of functionalized glycerol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Palmitoyl-1,3-benzylidineglycerol exerts its effects involves its interaction with cellular membranes and enzymes. The palmitoyl group can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzylidine groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways . These interactions can lead to changes in cellular signaling, metabolism, and overall cellular function.

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) hexadecanoate

InChI

InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3

InChI Key

WSWDNKINQWKQGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

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